![molecular formula C14H14N2O3S B1384225 [2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid CAS No. 371140-82-8](/img/structure/B1384225.png)
[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid
Overview
Description
“[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid” is a chemical compound with the molecular formula C14H14N2O3S and a molecular weight of 290.34 . It has a CAS number of 371140-82-8 .
Physical And Chemical Properties Analysis
The predicted boiling point of “[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid” is 492.9±55.0 °C, and its predicted density is 1.34±0.1 g/cm3 . Its pKa is predicted to be 4.00±0.10 .Scientific Research Applications
Supramolecular Organic Frameworks
This compound has been utilized in the construction of novel supramolecular organic frameworks (SOFs) . These frameworks are of great interest due to their potential applications in molecular recognition , catalysis , and separation processes . The ability to form co-crystals and salt solvates with aminopyrimidines suggests its versatility in creating diverse structural arrangements .
Crystal Engineering
The compound’s ability to form noncovalent bonds with various co-formers like aminopyrimidines, proline compounds, isonicotinamide, and tryptamine, is significant in crystal engineering . This field explores the design and synthesis of molecular solid-state structures with desired properties, which is crucial for the development of new materials .
Pharmaceutical Design
In pharmaceutical design, the compound’s interaction with aminopyrimidines and other entities could be harnessed to develop drug delivery systems . Its crystalline compounds with proline and tryptamine indicate potential for forming stable complexes, which could be beneficial in controlled release formulations .
Analytical Chemistry
The compound’s crystalline forms can be used in analytical chemistry for the detection and quantification of other substances. Its strong hydrogen bonding capabilities make it a good candidate for use in chromatographic techniques and sensor design .
Material Science
In material science, the compound’s ability to form various crystalline phases can be exploited to create novel materials with specific optical , electrical , or mechanical properties . These materials could find applications in electronics, optics, and as components in devices .
Catalysis
The compound’s structural versatility allows it to act as a catalyst or catalyst support in chemical reactions. Its interaction with other molecules could lead to the development of catalysts that are more selective, efficient, and environmentally friendly .
Environmental Science
In environmental science, the compound’s frameworks could be used for pollutant capture and removal . Its ability to form stable complexes might be applied in the sequestration of heavy metals or organic pollutants from water and soil .
Biochemistry
Lastly, in biochemistry, the compound’s interactions with aminopyrimidines and other molecules could be important for understanding enzyme mechanisms and designing enzyme inhibitors . This could lead to advances in the treatment of diseases where enzyme regulation is crucial .
properties
IUPAC Name |
2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-9-11(7-12(17)18)13(19)16-14(15-9)20-8-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,17,18)(H,15,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWKRHLBOPVIKHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.